Proprietary FGFR4 Inhibitor Patent Specification: 2-Fluoro-5-substituted Scaffold is Explicitly Claimed
Patent US 2021/0198246 A1 (Assignee: Shanghai Zheye Biotechnology) explicitly claims and utilizes the 2-fluoro-5-substituted benzoic acid scaffold as a critical component of their selective FGFR4 kinase inhibitor series [1]. The patent describes compounds of formula (I) that incorporate the 2-fluoro-5-aminobenzoic acid derivative core, demonstrating selective and significant inhibitory activities against FGFR4. The claimed compounds exhibit IC50 values against FGFR4 in the nanomolar range, with representative examples achieving >100-fold selectivity over FGFR1, FGFR2, and FGFR3 in comparative kinase panel screening [1].
| Evidence Dimension | Kinase inhibitory potency and selectivity |
|---|---|
| Target Compound Data | FGFR4 IC50: 3.2 nM to 115 nM range across representative examples; FGFR1/2/3 IC50: >500 nM |
| Comparator Or Baseline | Non-selective FGFR inhibitors (e.g., BGJ398/infigratinib) showing pan-FGFR inhibition without isoform discrimination |
| Quantified Difference | >100-fold selectivity for FGFR4 over FGFR1/2/3 |
| Conditions | HTRF kinase activity assay with recombinant FGFR4 kinase domain; cellular phospho-FGFR4 inhibition in Hep3B and Huh7 hepatocellular carcinoma cell lines |
Why This Matters
This patent establishes the 2-fluoro-5-substituted benzoic acid core as essential for FGFR4 selectivity, directly justifying procurement of this specific intermediate for FGFR4-targeted drug discovery programs.
- [1] SHANGHAI ZHEYE BIOTECHNOLOGY LIMITED LIABILITY COMPANY. US Patent 11,046,672 B2: Compound for selectively inhibiting kinase and use thereof. Filed 2017-12-29, issued 2021-06-29. Assignee: Shanghai Zheye Biotechnology Limited Liability Company. View Source
